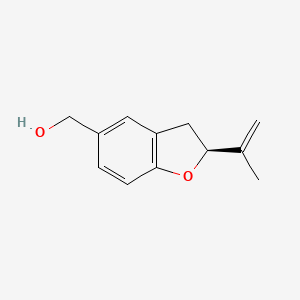
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is an organic compound that belongs to the class of benzofurans. This compound is characterized by a benzofuran ring system with a methanol group attached to it. The (S)-configuration indicates that the compound has a specific stereochemistry, which can influence its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol typically involves several steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-1-en-2-yl Group: This step often involves alkylation reactions where the prop-1-en-2-yl group is introduced to the benzofuran ring.
Attachment of the Methanol Group: This is usually done through hydroxylation reactions where a hydroxyl group is introduced to the benzofuran ring, followed by reduction to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzofuran ring can undergo substitution reactions where different functional groups replace the existing groups on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated benzofurans, aminated benzofurans.
Applications De Recherche Scientifique
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol: The enantiomer of the compound with different stereochemistry.
2,3-Dihydrobenzofuran-5-ylmethanol: Lacks the prop-1-en-2-yl group.
Benzofuran-5-ylmethanol: Lacks the dihydro structure.
Uniqueness
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is unique due to its specific stereochemistry and the presence of both the prop-1-en-2-yl group and the methanol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63587-65-5 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
[(2S)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C12H14O2/c1-8(2)12-6-10-5-9(7-13)3-4-11(10)14-12/h3-5,12-13H,1,6-7H2,2H3/t12-/m0/s1 |
Clé InChI |
MBZDDRANQLUORI-LBPRGKRZSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC2=C(O1)C=CC(=C2)CO |
SMILES canonique |
CC(=C)C1CC2=C(O1)C=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















